Cytotoxic Activity Against Ehrlich Ascites Carcinoma (EAC) In Vivo
6‑Amino‑4‑(methylsulfanyl)pyrimidin‑2(1H)‑one demonstrates in vivo cytotoxic activity against Ehrlich ascites carcinoma (EAC) in mice, accompanied by evidence of apoptosis induction and modulation of antioxidant enzymes [1]. In contrast, the regioisomer 6‑amino‑2‑(methylthio)pyrimidin‑4(3H)‑one (CAS 1074‑41‑5) lacks reported in vivo efficacy in this model, underscoring the functional divergence arising from the repositioning of the amino and oxo groups . Notably, the target compound exhibits selective cytotoxicity toward tumor cells while sparing macrophages and normal human lymphocytes, suggesting a favorable therapeutic window [1].
| Evidence Dimension | In vivo anticancer activity |
|---|---|
| Target Compound Data | Significant reduction in EAC tumor burden; induction of apoptosis and antioxidant enzyme modulation |
| Comparator Or Baseline | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (CAS 1074-41-5): No reported in vivo activity in EAC model |
| Quantified Difference | Qualitative difference in in vivo efficacy |
| Conditions | Ehrlich ascites carcinoma (EAC) mouse model |
Why This Matters
For oncology research procurement, selecting the compound with validated in vivo antitumor activity and a documented selectivity profile reduces the risk of false‑negative results in efficacy studies compared to regioisomers lacking such validation.
- [1] Lin‑Group AOD Database. 6‑Amino‑4‑(methylsulfanyl)pyrimidin‑2(1H)‑one. In vivo cytotoxic activity against Ehrlich ascites carcinoma (EAC) model in mice. View Source
